Metolachlor deschloro

Overview

Description

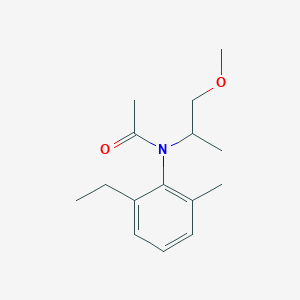

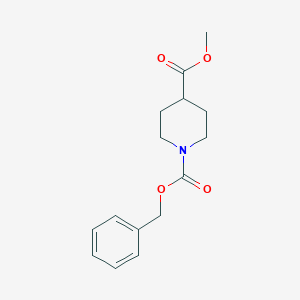

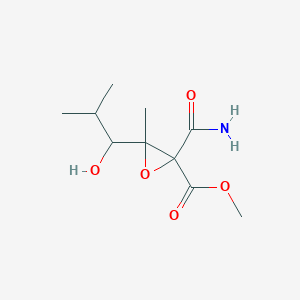

Metolachlor deschloro is a compound with the molecular formula C15H23NO2 . It is a derivative of aniline and is a member of the chloroacetanilide family of herbicides . It is used extensively and is known for its persistence .

Synthesis Analysis

The synthetic route for the enantioselective preparation of (S)-metolachlor has been accomplished from commercially available ®-propylene oxide and a key Fukuyama’s process . The target compound has been successfully prepared in five steps in 51–55% overall yield with excellent enantioselectivity .Molecular Structure Analysis

Electronic structure calculations have been performed for the characterization of the different conformers of the herbicide metolachlor . Ten different conformers were identified for the S-metolachlor enantiomer, all of them exhibiting a near perpendicular disposition of the amidyl and the phenyl planes .Chemical Reactions Analysis

Metolachlor metabolism in resistant waterhemp involves Phase I and Phase II metabolic activities acting in concert, but the initial O-demethylation reaction confers resistance . The degradation of metolachlor by Penicillium oxalicum sp. has also been reported .Physical and Chemical Properties Analysis

This compound has a molecular weight of 249.35 g/mol . It is a tan to brown oily liquid with a slightly sweet odor . It is slightly soluble in water and denser than water .Scientific Research Applications

Photodegradation and Environmental Concerns

- Photodegradation of Metolachlor : Metolachlor, a widely used herbicide, has been detected in ground and surface waters, raising health concerns. Studies have shown that ultraviolet (UV) photolysis and UV/hydrogen peroxide advanced oxidation processes can degrade metolachlor. The formation of several photolysis byproducts has been identified, helping in understanding metolachlor's photodegradation pathway (Wu, Shemer, & Linden, 2007).

Environmental and Health Studies

- Cancer Incidence Among Pesticide Applicators : Research has evaluated the incidence of cancer among pesticide applicators exposed to metolachlor. No clear risk for any cancer subtype was found, but some associations with prostate and lung cancer were observed. This underscores the importance of monitoring long-term health effects due to widespread use and environmental presence of metolachlor (Rusiecki et al., 2005).

Effects on Aquatic Systems

- Impact on Algae : Metolachlor has been found to impact green microalgae, reducing metabolic activity, chlorophyll content, and photosynthetic efficiency. This disruption affects the alga's reproductive cycle, growth, and shape, indicating metolachlor's significant impact on non-target aquatic organisms (Machado & Soares, 2020).

Soil Dynamics and Residue Studies

- Dynamics in Soil and Crops : Studies have shown that metolachlor residues persist in soil and that its dissipation is influenced by crop type. Interestingly, no residues were detected in the grain and stalk/straw of maize and soybean at harvest, suggesting limited uptake by these crops (Janaki, Meena, & Chinnusamy, 2015).

Toxicity Assessments

- Toxicity on Bacterial and Mitochondrial Systems : Metolachlor's toxicity has been assessed using bacterial and mitochondrial model systems. It shows inhibition at concentrations higher than other pesticides, suggesting a relatively lower toxicity profile compared to other herbicides. This information is critical for assessing its safety in environmental contexts (Pereira et al., 2009).

Sustainable Weed Management

- Role in Sustainable Weed Management : Metolachlor's soil behavior and low risk of weed resistance make it suitable for sustainable weed-management practices like conservation tillage. Its efficacy comes mainly from the S-isomer pair, and its use in enantiomerically-enriched forms reduces environmental impact (O'Connell, Harms, & Allen, 1998).

Mechanism of Action

Target of Action

Metolachlor deschloro is a derivative of metolachlor, a broad-spectrum herbicide used for general weed control in many agricultural food and feed crops . The primary targets of this compound are the weeds that threaten crop yields .

Mode of Action

The mode of action of this compound involves interactions with its targets, leading to their degradation. Microbial degradation is predominantly responsible for the removal of metolachlor from soil and water . The degradation process involves hydrolytic and reductive dechlorination .

Biochemical Pathways

The biochemical pathways affected by this compound involve the degradation of the compound into different products. These products, identified as MOXA, M2H, and MDES, are detected through high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) . The degradation process suggests that the dechlorination reaction is the first step for the metolachlor bioelectrochemical degradation .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The compound is predominantly removed from soil and water through microbial degradation . The degradation efficiency is accelerated in microbial fuel cells (MFCs) with metolachlor as the sole carbon source .

Result of Action

The result of the action of this compound is the degradation of the compound and its removal from the environment. This degradation leads to a reduction in the presence of the compound and its metabolites in soils and surface and groundwaters . The degradation process also results in the production of different degradation products .

Action Environment

The action environment of this compound can influence its action, efficacy, and stability. Environmental factors such as the presence of other carbon sources can affect the electricity generation in MFCs and the removal efficiency of metolachlor . The degradation efficiency of this compound can also be influenced by the presence of specific microbial strains .

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

Metolachlor Deschloro interacts with various enzymes and proteins during its degradation process. In microbial fuel cells (MFCs) with Metolachlor as the sole carbon source, the degradation efficiency is significantly enhanced . The degradation process involves dechlorination and alcoholization as antecedent steps . The species of Paracoccus and Aquamicrobium have been identified to play a potential role in the degradation of this compound .

Cellular Effects

The effects of this compound on cells are primarily observed in the context of its degradation. The degradation process involves the interaction of this compound with various cellular enzymes and proteins . The degradation process influences the function of these cells, particularly in the context of energy generation .

Molecular Mechanism

The molecular mechanism of this compound’s action involves its interaction with various biomolecules during its degradation process. The degradation process involves dechlorination and alcoholization as the initial steps . The degradation process is facilitated by the action of various enzymes, including those from the species of Paracoccus and Aquamicrobium .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. In MFCs, the degradation efficiency of this compound accelerates over time . The degradation process also involves the production of various metabolites over time .

Metabolic Pathways

This compound is involved in various metabolic pathways during its degradation process. The degradation process involves dechlorination and alcoholization as the initial steps . The degradation process is facilitated by the action of various enzymes, including those from the species of Paracoccus and Aquamicrobium .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are primarily related to its degradation process. The degradation process involves the interaction of this compound with various cellular enzymes and proteins .

Properties

IUPAC Name |

N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO2/c1-6-14-9-7-8-11(2)15(14)16(13(4)17)12(3)10-18-5/h7-9,12H,6,10H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQQKRTUHCOLVTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC(=C1N(C(C)COC)C(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901017794 | |

| Record name | Dechlorometolachlor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901017794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126605-22-9 | |

| Record name | Dechlorometolachlor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901017794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of using metolachlor deschloro as a dummy template in the development of selective analytical methods for amide herbicides?

A1: this compound, a structurally similar compound to target amide herbicides like alachlor and acetochlor, serves as a "dummy template" in molecularly imprinted polymers (MIPs). [] This approach is particularly beneficial when the target analyte is toxic or expensive. Using a dummy template avoids the risk of template leakage during extraction, which could interfere with analysis and compromise accurate quantification. [] Essentially, this compound helps create a specific "mold" in the MIP, enabling selective capture of target herbicides from complex samples like fish, while ensuring a clean and accurate analysis.

Q2: How does the use of this compound in the magnetic solid-phase extraction improve the detection of amide herbicides in fish samples?

A2: The study highlights the successful application of a novel magnetic dummy template molecularly imprinted polymer nanocomposite for extracting seven amide herbicides, including alachlor, acetochlor, and others, from fish samples. [] By using this compound as a dummy template, the researchers could create highly selective binding sites on the magnetic nanocomposite. This selectivity ensures efficient capture and pre-concentration of the target herbicides from the complex fish matrix. Consequently, this selective extraction, combined with the sensitivity of liquid chromatography-tandem mass spectrometry (LC-MS/MS), allows for highly sensitive detection of these herbicides, achieving a limit of detection as low as 0.01-0.1 μg kg-1. [] This improved sensitivity is crucial for monitoring trace levels of these potentially harmful herbicides in food sources like fish, ensuring consumer safety.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl (2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoate](/img/structure/B139169.png)